4-(4-cyano-5-(phenethylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with a diethylamine group at the sulfonamide nitrogen and a 4-cyano-5-(phenethylamino)oxazol-2-yl moiety at the para position. The oxazole ring is functionalized with a cyano group (electron-withdrawing) and a phenethylamino side chain (lipophilic and hydrogen-bonding capable). Its synthesis likely involves multi-step reactions, including Friedel-Crafts acylations, nucleophilic substitutions, and cyclization, as seen in analogous sulfonamide derivatives . Structural confirmation relies on spectral techniques such as IR (e.g., νC≡N ~2240 cm⁻¹) and NMR (distinct shifts for diethyl sulfonamide and oxazole protons) .
Properties
IUPAC Name |
4-[4-cyano-5-(2-phenylethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-3-26(4-2)30(27,28)19-12-10-18(11-13-19)21-25-20(16-23)22(29-21)24-15-14-17-8-6-5-7-9-17/h5-13,24H,3-4,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLNMQAZIQBNMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCCC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyano-5-(phenethylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Cyano Group: This step may involve the use of cyanating agents under specific conditions.
Attachment of the Phenethylamino Group: This can be done through a substitution reaction where the phenethylamino group is introduced.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-cyano-5-(phenethylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenethylamino group or the sulfonamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
4-(4-cyano-5-(phenethylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-cyano-5-(phenethylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways.
Receptors: It may bind to specific receptors, triggering a cellular response.
Pathways: The compound may influence various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues with Modified Sulfonamide Groups
- N,N-Dimethyl Variant (): Replacing diethyl with dimethyl sulfonamide reduces steric bulk and lipophilicity.
- Ethyl Benzoate Derivatives () : Compounds like I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) replace sulfonamide with ester groups. These esters are prone to hydrolysis, limiting bioavailability compared to the stable sulfonamide linkage in the target compound .
Heterocyclic Core Modifications
- Triazole-Thiones () : Compounds [7–9] feature 1,2,4-triazole-thione cores. The thione group (νC=S ~1250 cm⁻¹) enables tautomerism, unlike the oxazole’s rigid structure. This tautomerism may enhance metal coordination but reduce metabolic stability compared to the target’s oxazole .
- Enaminone Derivatives (): The enaminone (E)-4-(3-(dimethylamino)acryloyl)-N,N-diethylbenzenesulfonamide has a conjugated system (νC=O ~1646 cm⁻¹) that enhances electron delocalization.
Functional Group Variations
- Phenethylamino vs. Halogenated Aryl Groups: The target’s phenethylamino group offers flexibility for hydrogen bonding, unlike 2,4-difluorophenyl substituents in triazole-thiones (). This difference may influence selectivity in biological targets (e.g., enzyme active sites) .
- Thioether vs. Amino Linkers: I-6373 () uses a thioether bridge, which is more lipophilic but less polar than the target’s amino linker. This could alter pharmacokinetic profiles, such as half-life and distribution .
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Solubility vs. Permeability : Diethyl sulfonamide increases logP (~3.5–4.0) compared to dimethyl (~3.0–3.5), favoring blood-brain barrier penetration but requiring formulation adjustments for aqueous delivery .
- Metabolic Stability : The oxazole ring resists oxidative degradation better than triazole-thiones, which may undergo sulfur oxidation or tautomer-mediated reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
